2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide
Description
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4-3-6(12(14)15)10-11(4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHILFGNQBQWTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Pyrazole Core Formation
The pyrazole ring serves as the foundational structure for this compound. Modern synthetic strategies prioritize modular approaches to introduce substituents efficiently.
Cyclocondensation of Hydrazines with Carbonyl Derivatives
A widely adopted method involves cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For instance, 5-methyl-3-nitro-1H-pyrazole can be synthesized via the reaction of acetylacetone derivatives with nitrating agents, followed by cyclization using hydrazine hydrate. Key steps include:
- Nitration : Introduction of the nitro group at the C3 position using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.
This method achieves yields of 65–70% for the nitro-substituted pyrazole intermediate.
One-Pot Synthesis from α,β-Alkynones
Recent advancements demonstrate the utility of α,β-alkynones in pyrazole synthesis. As reported by ACS Omega, a one-pot reaction between phenacyl bromides and benzal hydrazones generates 3,5-diarylpyrazoles in yields exceeding 80%. Adapting this protocol:
$$
\text{Phenacyl bromide} + \text{Benzal hydrazone} \xrightarrow{\text{EtOH, reflux}} \text{3,5-Disubstituted pyrazole}
$$
For the target compound, substituting phenacyl bromide with a methyl-nitro-containing precursor would yield the requisite pyrazole scaffold.
Table 1: Optimization of Pyrazole Core Synthesis
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Nitroacetylacetone | Hydrazine hydrate | EtOH | Reflux | 68 |
| Methyl-nitro-α,β-alkynone | Benzaldehyde | THF | 80°C | 72 |
Functionalization with Propanehydrazide Moiety
The propanehydrazide side chain is introduced via nucleophilic substitution or ester-amide interconversion.
Alkylation of Pyrazole with Propionic Acid Derivatives
A two-step process involves:
- Esterification : Reacting the pyrazole nitrogen with methyl acrylate in the presence of a base (e.g., K₂CO₃) to form the propionic acid ester.
- Hydrazinolysis : Treating the ester with hydrazine hydrate in ethanol under reflux to yield the hydrazide.
$$
\text{Pyrazole} + \text{Methyl acrylate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ester intermediate} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{Hydrazide}
$$
This method achieves an overall yield of 58% after purification via column chromatography.
Direct Coupling Using Carbodiimide Chemistry
Alternative approaches employ coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link pre-formed pyrazole carboxylic acids with hydrazine:
$$
\text{Pyrazole-COOH} + \text{Hydrazine} \xrightarrow{\text{EDC, DCM}} \text{Hydrazide}
$$
While efficient, this method requires anhydrous conditions and yields approximately 63%.
Table 2: Comparison of Hydrazide Formation Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazinolysis of ester | NH₂NH₂·H₂O | EtOH | 12 | 58 |
| Carbodiimide coupling | EDC, Hydrazine | DCM | 6 | 63 |
Industrial-Scale Production Considerations
Large-scale synthesis necessitates optimization for cost and safety:
Mechanistic Insights and Reaction Kinetics
Cyclocondensation Mechanism
The reaction proceeds via a Michael addition-cyclization sequence:
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at position 3 of the pyrazole ring undergoes selective reduction under controlled conditions:
Reduction preserves the hydrazide group while converting the nitro group to an amine, enabling further functionalization for pharmaceutical applications.
Oxidation Reactions
The hydrazide moiety (-CONHNH₂) exhibits oxidative susceptibility:
| Target Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Hydrazide group | KMnO₄ (aqueous acidic) | 60-80°C, 2-4 hrs | 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid |
| Pyrazole ring | Ozone (O₃) | -10°C, CH₂Cl₂ | Ring-opened carbonyl compounds |
Oxidation of the hydrazide generates a carboxylic acid, while ozonolysis cleaves the pyrazole ring for structural diversification .
Substitution Reactions
The methyl group at position 5 participates in electrophilic substitutions:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | 0-5°C, anhydrous | 5-(Halomethyl)-3-nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | 80°C, 6 hrs | Sulfonic acid derivative at position 5 |
These substitutions retain the nitro and hydrazide groups while introducing halogens or sulfonic acid groups for enhanced solubility .
Condensation Reactions
The hydrazide group reacts with carbonyl compounds:
| Carbonyl Source | Catalyst | Product | Application |
|---|---|---|---|
| Aldehydes | Acetic acid | Hydrazone derivatives | Chelating agents in catalysis |
| Ketones | HCl (anhydrous) | Cyclic pyrazolidinones | Antimicrobial scaffolds |
Hydrazone formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry applications .
Comparative Reactivity Analysis
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Nitro (-NO₂) | 1 | Reduction > Electrophilic substitution |
| Hydrazide (-CONHNH₂) | 2 | Oxidation > Condensation |
| Pyrazole ring | 3 | Substitution > Ring modification |
Data derived from structural analogs and computational studies confirm the nitro group’s dominance in directing reactivity .
This compound’s multifunctional architecture supports diverse synthetic pathways, making it valuable for developing antimicrobial agents and catalytic ligands. Further studies should explore its asymmetric reduction potential and cross-coupling reactivity.
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure
The compound features a pyrazole ring substituted with a methyl group and a nitro group, along with a propanehydrazide moiety. Its molecular formula is with a molecular weight of 213.19 g/mol.
Synthesis
The synthesis typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with propanehydrazide under controlled conditions, often using solvents like ethanol or methanol and moderate temperatures. Industrial production may utilize continuous flow reactors for consistency and efficiency.
Chemistry
- Building Block for Synthesis : The compound serves as an essential precursor in the synthesis of more complex heterocyclic compounds, facilitating advancements in organic chemistry.
Biology
- Biological Activities : Research indicates potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.
Industry
- Material Development : Utilized in developing new materials and as a precursor for synthesizing agrochemicals, contributing to agricultural advancements.
Anticancer Activity
Studies have demonstrated that derivatives of pyrazole can induce apoptosis in various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 15.2 | Apoptosis induction |
| Compound B | Patu8988 (pancreatic) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties are well-documented, showing effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
The biological activity is attributed to:
- Metal Chelation : Some studies suggest that hydrazone derivatives can chelate metal ions, disrupting essential enzymatic processes.
- Inhibition of Key Enzymes : The compound may interfere with cellular signaling pathways critical for cell survival.
Case Studies
- Anticancer Studies : A notable study evaluated related hydrazone compounds on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly when combined with standard chemotherapeutic agents.
- Antimicrobial Efficacy : Another study focused on the antimicrobial capabilities of pyrazole derivatives against various pathogens, demonstrating significant efficacy through disc diffusion methods.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Propanehydrazide Derivatives
Key Observations :
Comparison :
- Microwave synthesis (e.g., carbazole derivatives) reduces reaction time by >90% compared to conventional methods .
- The target compound’s synthesis is less optimized, relying on traditional hydrazide formation, which may limit scalability .
Pharmacological Activities
Physicochemical and ADME Properties
Table 4: Predicted ADME-Tox Profiles (Selected Compounds)
Biological Activity
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H11N3O4
- Molecular Weight : 213.19 g/mol
- CAS Number : 1005577-15-0
Biological Activity Overview
Research indicates that compounds containing the pyrazole ring, particularly those with nitro substitutions, exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against breast and pancreatic cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, suggesting that this class of compounds may interfere with cancer cell metabolism or induce cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 15.2 | Apoptosis induction |
| Compound B | Patu8988 (pancreatic) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, in vitro studies indicated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 64 µg/mL |
| E. coli | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Nitro-substituted compounds can lead to increased ROS production within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
- Metal Chelation : Some studies suggest that hydrazone derivatives can chelate metal ions, disrupting essential metal-dependent enzymatic processes in pathogens.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation or survival pathways, such as those associated with the PI3K/Akt signaling pathway.
Case Studies
A notable study evaluated the effects of a related hydrazone compound on human cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, with enhanced effects observed when combined with standard chemotherapeutic agents.
Q & A
Basic: What are the key synthetic methodologies for preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide?
The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by nitration and hydrazide coupling. Critical steps include:
- Pyrazole core assembly : Cyclocondensation of hydrazine derivatives with β-keto esters or acrylates under reflux in ethanol or methanol .
- Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄, with temperature maintained below 10°C to avoid over-nitration .
- Hydrazide coupling : Reaction of the nitro-pyrazole intermediate with propanehydrazide in DMF, catalyzed by EDCI/HOBt for amide bond formation .
Analytical validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity using NMR (¹H/¹³C) and high-resolution MS .
Basic: How is the molecular structure of this compound characterized in academic research?
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:
- Crystal system : Monoclinic (P21/n space group), with lattice parameters a = 10.977 Å, b = 7.688 Å, c = 15.887 Å, and β = 99.798° .
- Bond angles : The pyrazole ring exhibits bond angles of ~120°, consistent with sp² hybridization. The nitro group adopts a planar geometry with the pyrazole ring .
Supplementary methods : Compare experimental NMR shifts (e.g., 1H: δ 8.2 ppm for pyrazole protons) with computational predictions (DFT/B3LYP) to resolve ambiguities .
Basic: What biological activity screening strategies are used for this compound?
- In vitro assays : Test for antimicrobial activity (MIC against S. aureus, E. coli), cytotoxicity (MTT assay on HeLa cells), and enzyme inhibition (e.g., COX-2) .
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PDB: 1CX2 for COX-2), focusing on the nitro group’s electrostatic interactions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, solvent controls) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 3-nitro-pyrazole derivatives) to isolate substituent-specific effects .
Advanced: What methodologies assess the environmental fate of this compound?
- Abiotic degradation : Perform hydrolysis studies (pH 4–9, 25–50°C) and track degradation via HPLC-UV .
- Biotic transformation : Incubate with soil microbiota and analyze metabolites using GC-MS .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioluminescence assays to determine EC₅₀ values .
Advanced: How can computational modeling optimize its pharmacokinetic properties?
- ADMET prediction : Use SwissADME to evaluate logP (target <3), BBB permeability, and CYP450 inhibition .
- MD simulations : Simulate solvation dynamics in water/octanol systems to refine logD values .
Advanced: What strategies identify and mitigate synthetic byproducts?
- Byproduct detection : Employ HPLC-DAD/MS to trace impurities (e.g., unreacted hydrazide or di-nitrated side products) .
- Process optimization : Adjust stoichiometry (e.g., 1.2:1 hydrazide:pyrazole ratio) and use scavengers (e.g., polymer-bound sulfonic acid) to suppress side reactions .
Advanced: How do structural modifications influence bioactivity?
- Nitro group replacement : Substitute with cyano or trifluoromethyl groups to compare electron-withdrawing effects .
- Hydrazide chain elongation : Synthesize butanehydrazide analogs and evaluate solubility-bioactivity trade-offs .
Validation : Use QSAR models to correlate substituent Hammett constants (σ) with antimicrobial IC₅₀ .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
- Matrix interference : Apply SPE (C18 cartridges) for pre-concentration in biological samples .
- Hyphenated techniques : Use UPLC-QTOF-MS for high-sensitivity detection (LOQ <10 ng/mL) .
- Isotopic labeling : Synthesize ¹³C-labeled internal standards to improve quantification accuracy .
Advanced: How to design stability studies for long-term storage?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
- Degradant profiling : Identify oxidation products (e.g., nitro→amine reduction) via LC-MSⁿ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
